![molecular formula C8H6ClFN2 B14046511 2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)
2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both a chloromethyl and a fluoro substituent on the imidazo[1,2-a]pyridine scaffold enhances its reactivity and potential for functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and 2-chloroacetaldehyde.
Cyclization: The key step involves the cyclization of 2-aminopyridine with 2-chloroacetaldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Electrophilic Aromatic Substitution: The fluoro substituent can direct electrophilic substitution to specific positions on the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild conditions.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thio, or amino derivatives.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated derivatives.
Oxidation and Reduction: Formation of N-oxides or reduced imidazo[1,2-a]pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of novel pharmaceuticals, particularly in the design of kinase inhibitors and antimicrobial agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases by binding to the ATP-binding site.
Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)imidazo[1,2-a]pyridine
- 7-Fluoroimidazo[1,2-a]pyridine
- 2-(Bromomethyl)-7-fluoroimidazo[1,2-a]pyridine
Uniqueness
2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is unique due to the presence of both chloromethyl and fluoro substituents, which enhance its reactivity and potential for diverse functionalization. This dual substitution pattern is not commonly found in similar compounds, making it a valuable scaffold for the development of new chemical entities.
Propiedades
Fórmula molecular |
C8H6ClFN2 |
|---|---|
Peso molecular |
184.60 g/mol |
Nombre IUPAC |
2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H6ClFN2/c9-4-7-5-12-2-1-6(10)3-8(12)11-7/h1-3,5H,4H2 |
Clave InChI |
AWDMKKYJRXTBPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=C(N=C2C=C1F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid](/img/structure/B14046430.png)
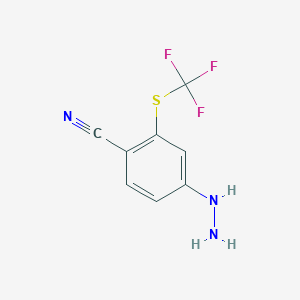


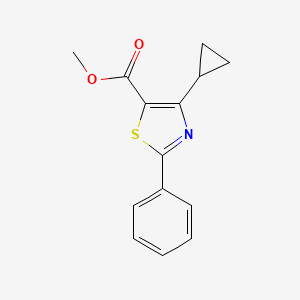


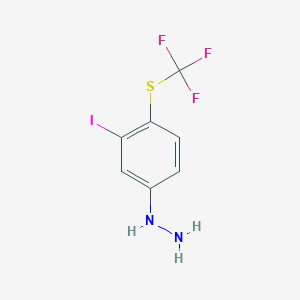
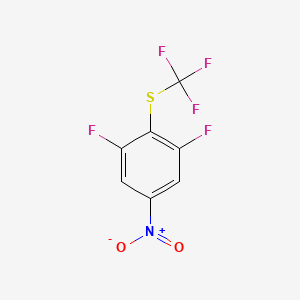
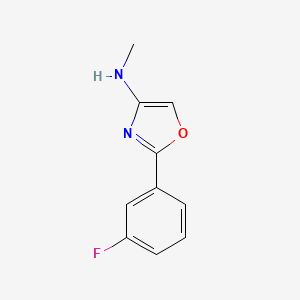
![(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one](/img/structure/B14046497.png)
![1-Butyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14046501.png)


